2-Amino-3-fluorobenzonitrile
Overview
Description
Synthesis Analysis
The synthesis of 2-Amino-3-fluorobenzonitrile and related compounds often involves halodeboronation reactions, nitrosation, and C-C bond cleavage of 2-arylindoles. For example, the facile synthesis of 2-bromo-3-fluorobenzonitrile was achieved via the NaOMe-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid, demonstrating the generality of halodeboronation transformations (Szumigala et al., 2004). Additionally, a variety of 2-aminobenzonitriles were prepared from 2-arylindoles through tert-butylnitrite (TBN)-mediated nitrosation and sequential iron(III)-catalyzed C-C bond cleavage, showcasing the method's efficiency for synthesizing benzoxazinones (Chen et al., 2018).
Molecular Structure Analysis
The molecular structure of 2-Amino-3-fluorobenzonitrile and derivatives has been studied through various spectroscopic techniques, including X-ray crystallography and NMR spectroscopy. For instance, the structural analysis of a fluorinated α-aminonitrile compound revealed insights into its geometry and electronic properties, providing a basis for understanding its reactivity and interaction with biological targets (Brahmachari et al., 2015).
Chemical Reactions and Properties
2-Amino-3-fluorobenzonitrile undergoes a variety of chemical reactions, such as aminocyanation, which allows for the chemoselective synthesis of 1,2-bifunctional aminobenzonitriles by the direct addition of aryl cyanamides to arynes. This process enables the synchronous incorporation of amino and cyano groups via cleavage of inert N-CN bonds, offering a path to synthetically valuable derivatives (Rao & Zeng, 2014).
Physical Properties Analysis
The physical properties of 2-Amino-3-fluorobenzonitrile, such as solubility, melting point, and stability, are crucial for its handling and application in chemical synthesis. While specific data for 2-Amino-3-fluorobenzonitrile was not directly mentioned in the provided references, understanding these properties is essential for optimizing reaction conditions and storage.
Chemical Properties Analysis
2-Amino-3-fluorobenzonitrile exhibits a range of chemical properties owing to its functional groups. Its amino group allows for nucleophilic substitution reactions, while the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and the types of chemical transformations it can undergo. The ability to participate in carbon dioxide fixation reactions, as seen in other 2-aminobenzonitriles, highlights the compound's potential in contributing to sustainable chemistry practices (Kimura et al., 2012).
Scientific Research Applications
Synthesis of Other Chemical Compounds : It's used as a starting material for synthesizing various chemicals, such as 3-Bromo-2-fluorobenzoic acid, which has applications in industrial-scale production due to its low cost and mild reaction conditions (Zhou Peng-peng, 2013).
Synthesis of Bioactive Compounds : It serves as a precursor in the synthesis of biologically active compounds, including a binuclear bridged Cr(III) complex with potential antimicrobial and antioxidant activities (Govindharaju et al., 2019).
Environmental Applications : Used in the efficient chemical fixation of carbon dioxide into quinazoline-2,4(1H,3H)-diones, demonstrating its potential in carbon capture and utilization technologies (Kimura et al., 2012).
Pharmaceutical Research : In pharmaceutical research, it's utilized in the synthesis of various heterocyclic compounds, which are critical in drug development and discovery (Feng & Wu, 2015).
Materials Science : In materials science, it contributes to the study of the structural and electronic properties of monofluorobenzonitriles, important for understanding and designing new materials (Silva et al., 2012).
Corrosion Inhibition : It's investigated for its role in the inhibition of steel corrosion, demonstrating its potential use in industrial applications (Saha & Banerjee, 2015).
Safety And Hazards
2-Amino-3-fluorobenzonitrile is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
2-amino-3-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-3-1-2-5(4-9)7(6)10/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNISSOLHERSZOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382631 | |
Record name | 2-Amino-3-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-fluorobenzonitrile | |
CAS RN |
115661-37-5 | |
Record name | 2-Amino-3-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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